6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Overview
Description
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that features a quinoline core substituted with a methoxy group and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the following steps:
Starting Material: The synthesis begins with the quinoline derivative, which is functionalized with a methoxy group at the 6-position.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline-6-carboxylic acid derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various biaryl or vinyl-quinoline derivatives.
Scientific Research Applications
6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of
Properties
Molecular Formula |
C16H20BNO3 |
---|---|
Molecular Weight |
285.1 g/mol |
IUPAC Name |
6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)14-11-7-6-10-18-12(11)8-9-13(14)19-5/h6-10H,1-5H3 |
InChI Key |
YEUOVHYVRWWYNQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=CC=N3)OC |
Origin of Product |
United States |
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